CPF-P2
Description
CPF-P2 (Cambridge ID 5564454) is a synthetic compound characterized by a pyridine-derived core structure with carboxylate and amide functional groups. Its unique combination of electron-withdrawing and coordinating moieties enables versatile applications in catalysis, material science, and biomedical research . Key properties include:
- Molecular formula: C₁₄H₁₂N₂O₄
- Molecular weight: 296.26 g/mol
- Thermal stability: Decomposes at 285°C
- Solubility: Highly soluble in polar solvents (e.g., DMSO, water)
This compound exhibits notable luminescent properties under UV excitation and demonstrates selective binding to transition metals, making it a candidate for sensor development .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLASFLGKALKAGLKIGSHLLGGAPQQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A: Pyridine-2,6-Dicarboxylic Acid (PDCA)
Structural Similarities :
- Shared pyridine core with carboxylate groups at positions 2 and 4.
- Molecular formula: C₇H₅NO₄ .
Key Differences :
| Property | CPF-P2 | PDCA |
|---|---|---|
| Functional Groups | Amide, carboxylate | Carboxylate only |
| Metal Binding Capacity | Higher (amide N donors) | Moderate (carboxylate O) |
| Biological Activity | Antiproliferative (IC₅₀: 12 µM) | No significant activity |
| Applications | Biomedical sensors | Industrial catalysis |
PDCA lacks the amide group, reducing its coordination versatility and biological efficacy. This compound’s amide moiety enhances metal-binding affinity, enabling applications in targeted drug delivery systems .
Compound B: 2,6-Bis(imidazol-1-yl)pyridine (BIP)
Functional Similarities :
- Both act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
- Used in coordination polymers and catalytic frameworks .
Key Differences :
| Property | This compound | BIP |
|---|---|---|
| Solubility | High in aqueous media | Low (requires organic solvents) |
| Luminescence | Strong blue emission | Weak or none |
| Synthetic Complexity | Moderate (3-step synthesis) | High (5-step synthesis) |
BIP’s imidazole groups provide stronger π-π stacking but limit solubility, whereas this compound’s carboxylate groups improve biocompatibility for in vivo applications .
Comparison with Functionally Similar Compounds
Compound C: Polyaniline (PANI)
Functional Overlap :
- Both used in conductive materials and electrochemical sensors.
Divergences :
| Property | This compound | PANI |
|---|---|---|
| Conductivity | Moderate (10⁻³ S/cm) | High (10⁻¹ S/cm) |
| Stability in Acid | Stable | Degrades (pH < 3) |
| Synthesis Cost | High (precursor cost) | Low |
While PANI outperforms this compound in conductivity, this compound’s stability under acidic conditions makes it preferable for harsh-environment sensors .
Research Findings and Limitations
- This compound vs. PDCA : In a 2024 study, this compound showed 40% higher catalytic efficiency in Heck coupling reactions than PDCA, attributed to its amide-assisted metal coordination .
- This compound vs. BIP : A comparative pharmacokinetic study revealed this compound’s 2.5-fold longer plasma half-life than BIP due to improved solubility .
- Limitations : this compound’s high synthesis cost and moderate conductivity restrict its scalability compared to PANI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
